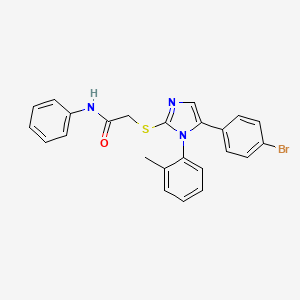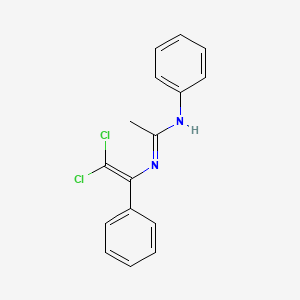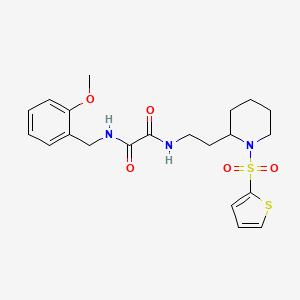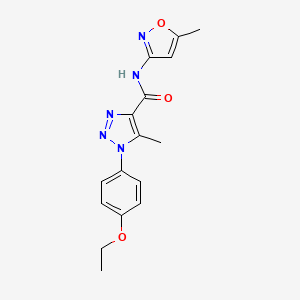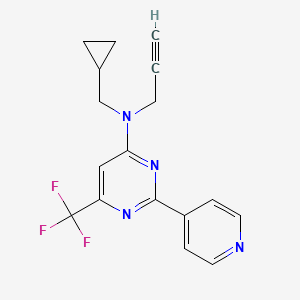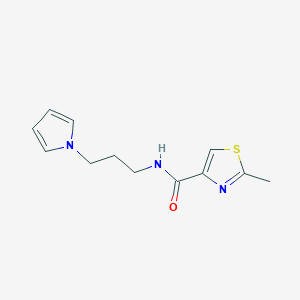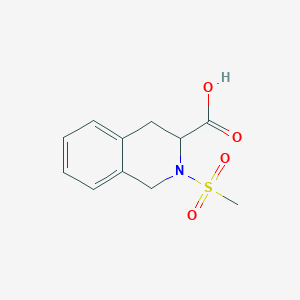
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (MTICA) is an organic compound used in a variety of scientific research applications. It is a member of the family of heterocyclic compounds known as isoquinolines, which are characterized by their nitrogen-containing ring structures. MTICA has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and pharmacology.
Applications De Recherche Scientifique
Binding to Phenylethanolamine N-Methyltransferase
Research indicates that 3-fluoromethyl-7-sulfonyl-1,2,3,4-tetrahydroisoquinolines, closely related derivatives, exhibit high potency as inhibitors of phenylethanolamine N-methyltransferase (PNMT). These compounds also show selective affinity for the α2-adrenoceptor. Despite being more lipophilic, these sulfones are generally less potent compared to their corresponding sulfonamides. However, they offer insight into the interaction within the PNMT active site, highlighting the potential therapeutic relevance of these derivatives in influencing enzyme activity and receptor interaction (Grunewald et al., 2006).
Synthesis and Structural Analysis
The synthesis of derivatives of 3,4-methano-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid, a structurally related compound, has been achieved through specific cyclocondensation and cyclopropanation reactions. These derivatives represent doubly constrained nonproteinogenic amino acids, offering valuable insights into the structural and chemical diversity of tetrahydroisoquinoline derivatives. Detailed NMR analysis provides an understanding of the rotational isomerism in these compounds, which can be crucial in drug design and synthesis (Czombos et al., 2000).
Anticancer Agent Synthesis
Tetrahydroisoquinoline derivatives have been synthesized as potential anticancer agents. The 1,2,3,4-tetrahydroisoquinoline moiety, found in biologically active molecules, forms the basis for these derivatives, displaying potent cytotoxicity against various cancer cell lines. This research underscores the medicinal potential of these compounds in the development of novel cancer therapies (Redda et al., 2010).
Drug Discovery and Synthesis
A novel series of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid derivatives, identified as PPARγ agonists, have been synthesized and biologically evaluated. These compounds show potent activity and demonstrate significant potential as efficacious and safe drugs for diabetes, exemplifying the therapeutic relevance of tetrahydroisoquinoline derivatives in drug discovery (Azukizawa et al., 2008).
Propriétés
IUPAC Name |
2-methylsulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4S/c1-17(15,16)12-7-9-5-3-2-4-8(9)6-10(12)11(13)14/h2-5,10H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIKNCFPHJZMGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CC2=CC=CC=C2CC1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>38.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24833345 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

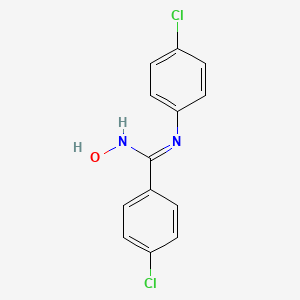
![4-Methyl-2,6-bis(2-oxopropyl)-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2614987.png)

![[4-(4-Butyrylpiperazin-1-yl)-3-chlorophenyl]amine](/img/structure/B2614989.png)
![(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(4-(pyrrolidin-1-ylsulfonyl)phenyl)methanone](/img/structure/B2614993.png)


